4-[5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a synthetic compound belonging to the pyrazoline family. Pyrazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties .
Preparation Methods
The synthesis of 4-[5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the reaction of 3-bromobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate undergoes cyclization to form the pyrazoline ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
4-[5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neurotoxic effects and its impact on acetylcholinesterase activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit acetylcholinesterase activity, leading to an accumulation of acetylcholine in the synaptic cleft and affecting neural transmission . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar compounds to 4-[5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid include other pyrazoline derivatives such as:
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole These compounds share similar structural features and biological activities but differ in their specific functional groups and pharmacological profiles.
Properties
Molecular Formula |
C19H17BrN2O3 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
4-[3-(3-bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H17BrN2O3/c20-15-8-4-7-14(11-15)17-12-16(13-5-2-1-3-6-13)21-22(17)18(23)9-10-19(24)25/h1-8,11,17H,9-10,12H2,(H,24,25) |
InChI Key |
YVYJMYZIPOMZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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